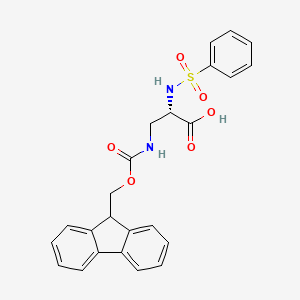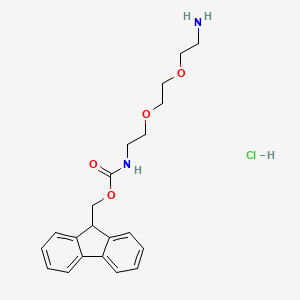
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is C11H15NO4 . Its InChI code is 1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 .Physical And Chemical Properties Analysis
“®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” is a white powder . It has a molecular weight of 225.24 and a melting point of 199-203°C . It should be stored at 0-8°C .Applications De Recherche Scientifique
Enantioselective Synthesis and Applications
Asymmetric Hydrogenation Catalyst System : A study by O'reilly, Derwin, and Lin (1990) developed a safe asymmetric hydrogenation catalyst system for rapid screening of chiral phosphine ligands. This method was used for the preparation of enantiomerically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt, which is structurally similar to (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (O'reilly, Derwin, & Lin, 1990).
Natural Product Synthesis : Gurram, Gyimóthy, Wang, Lam, Ahmed, and Herr (2011) demonstrated an enantiospecific and stereoselective total synthesis of natural product (+)-crispine A using a Pictet-Spengler bis-cyclization reaction involving a derivative of this compound (Gurram et al., 2011).
Chemical Synthesis and Properties
Synthesis of Triazoles : Dovbnya, Kaplaushenko, Frolova, and Pruglo (2022) developed preparative methods for synthesizing triazole derivatives using this compound. These compounds were evaluated for their antioxidant activity (Dovbnya et al., 2022).
Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids : Overberger and Chang (1989) prepared various (R)-2-(nucleobase)propanoic acids, including those structurally related to this compound (Overberger & Chang, 1989).
Biological and Pharmacological Applications
Enantioselective Catalytic Reduction of Aromatic Ketones : Xing-shu and Rugang (1996) investigated (R) cyclic sulfur-containing α-amino acids, including structures similar to this compound, as chiral auxiliaries in the enantioselective catalytic reduction of aromatic ketones (Xing-shu & Rugang, 1996).
- , Nagase, Yoshida, Yamaura, Takizawa, Yoshikawa, Sato, Narita, Nakai, Toda, and Tobe (2010) synthesized a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, including those structurally related to this compound, as potent and selective EP3 receptor antagonists. These compounds were evaluated for binding affinity and antagonist activity for the EP3 receptor, as well as for in vivo efficacy in rats (Asada et al., 2010).
Synthetic Applications in Organic Chemistry
Synthesis of Isocoumarins : Qadeer, Nasim, and Fan (2007) synthesized 3,5-Dimethoxyhomophthalic acid, a key intermediate for isocoumarins, via cyclization of compounds structurally related to this compound. These compounds were evaluated for biological activity (Qadeer, Nasim, & Fan, 2007).
Enzymatic Synthesis of Antidiabetic Drug Precursors : Chen, Goldberg, Hanson, Parker, Gill, Tully, Montana, Goswami, and Patel (2011) explored enzymatic routes for synthesizing key intermediates for antidiabetic drugs, utilizing (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a structure related to this compound (Chen et al., 2011).
Safety and Hazards
The safety data sheet for “®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNLRFWWQFWCS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375913 | |
| Record name | AG-H-17929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792183-19-8 | |
| Record name | AG-H-17929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)


![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)




![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)


